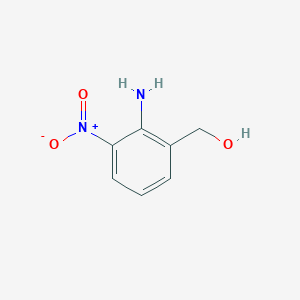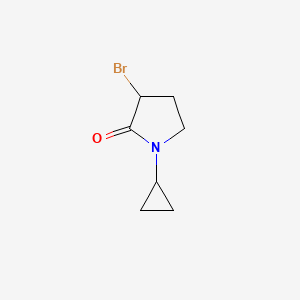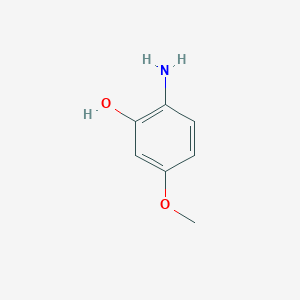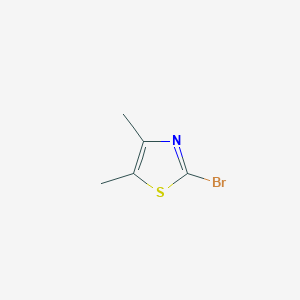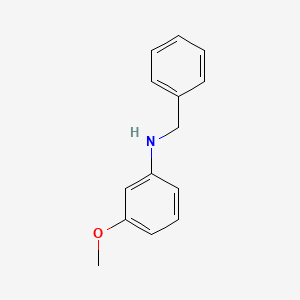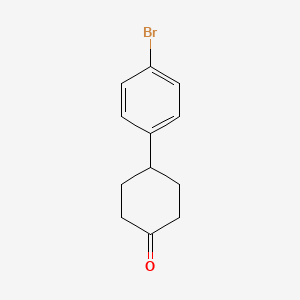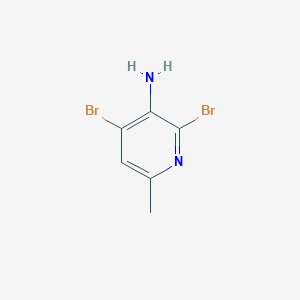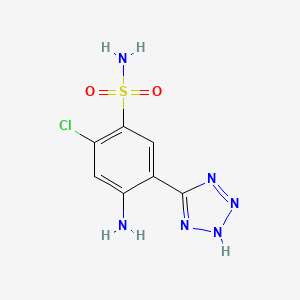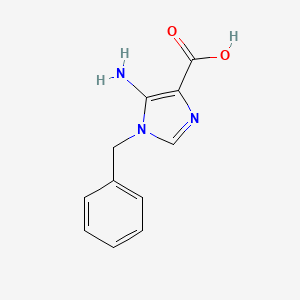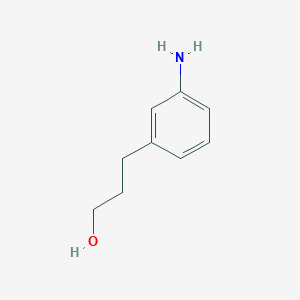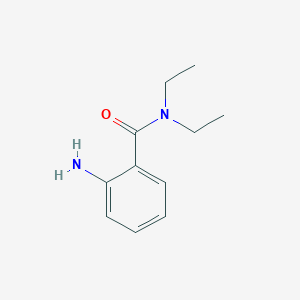
5-Bromo-4-methylpyridine-2,3-diamine
Übersicht
Beschreibung
The compound 5-Bromo-4-methylpyridine-2,3-diamine is a brominated pyridine derivative, which is a class of compounds known for their utility in various chemical syntheses, including the preparation of metal-complexing molecular rods and as intermediates in medicinal chemistry. Although the provided papers do not directly discuss 5-Bromo-4-methylpyridine-2,3-diamine, they do provide insights into the synthesis and properties of related bromopyridines, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridines is often achieved through halogenation reactions. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized via Stille coupling reactions, which involve the use of organotin compounds and can yield products with high efficiency, as seen in the preparation of 5-bromo-2,2'-bipyridine derivatives with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the use of halogen dance reactions, which allow for the introduction of multiple halogens onto the pyridine ring . These methods could potentially be adapted for the synthesis of 5-Bromo-4-methylpyridine-2,3-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached. The position of the bromine atoms can significantly influence the reactivity and further functionalization of the molecule. For example, the X-ray crystal structure of a related compound, 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, reveals non-bonding interactions that lead to a dimeric form, which could be relevant when considering the molecular structure and potential dimerization of 5-Bromo-4-methylpyridine-2,3-diamine .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective methoxylation, nucleophilic substitution with methylamine, and bromination . These reactions highlight the reactivity of bromopyridines and suggest that 5-Bromo-4-methylpyridine-2,3-diamine could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Halogen Migration in Pyridine Derivatives : Research by Hertog and Schogt explores the migration of halogen atoms in derivatives of dihydroxypyridine, a process relevant to the synthesis of compounds like 5-Bromo-4-methylpyridine-2,3-diamine (Hertog & Schogt, 2010).
Supramolecular Complexes in Organometallic Chemistry : Fuss et al. investigated the dynamics of noncovalent supramolecular complexes involving derivatives of pyridine, such as 5-Bromo-4-methylpyridine-2,3-diamine, in the context of palladium and platinum complexes (Fuss et al., 1999).
Synthesis of Pentasubstituted Pyridines : Wu et al. described the synthesis of pentasubstituted pyridines using halogen-rich intermediates, including 5-Bromo-4-methylpyridine-2,3-diamine. Such compounds are valuable in medicinal chemistry research (Wu et al., 2022).
Novel Pyridine Derivatives via Suzuki Cross-Coupling : Ahmad et al. demonstrated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, using 5-Bromo-4-methylpyridine-2,3-diamine as a starting material. These compounds have potential applications in liquid crystals and biological activities (Ahmad et al., 2017).
Halogen Exchange in Pyridines : Schlosser and Cottet's work on silyl-mediated halogen/halogen displacement in pyridines, including derivatives like 5-Bromo-4-methylpyridine-2,3-diamine, highlights important reactions in organic synthesis (Schlosser & Cottet, 2002).
Rhenium(III) Carbonyl Complexes : Drew et al. studied rhenium(III) carbonyl complexes involving pyridine derivatives. Such research is crucial for understanding metal-organic frameworks and their applications (Drew et al., 1978).
Amination of Dibromopyridines : Streef and Hertog focused on the amination of dibromopyridines, a process relevant to the synthesis of compounds like 5-Bromo-4-methylpyridine-2,3-diamine (Streef & Hertog, 2010).
Wirkmechanismus
Target of Action
Related compounds have been reported to inhibit the p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
It’s known that brominated pyridines can participate in various organic synthesis reactions . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions, contributing to its biological activity.
Biochemical Pathways
If it indeed targets the p38α map kinase like its related compounds, it could potentially influence the mapk signaling pathway , affecting the release of pro-inflammatory cytokines and other cellular processes .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the release of pro-inflammatory cytokines and modulate other cellular processes .
Action Environment
The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Environmental factors such as light, temperature, and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41230-93-7 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


